

"N-mesityl-2,4,6-trimethylbenzamide" CAS number and properties

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Compound of Interest

N-mesityl-2,4,6trimethylbenzamide

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In-depth Technical Guide: N-mesityl-2,4,6-trimethylbenzamide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **N-mesityl-2,4,6- trimethylbenzamide**, a sterically hindered secondary amide. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related and well-characterized analogues to provide a broader context for its expected properties and reactivity.

Chemical Identity and Properties

N-mesityl-2,4,6-trimethylbenzamide is a unique molecule characterized by the presence of two bulky 2,4,6-trimethylphenyl (mesityl) groups attached to the amide functionality. This significant steric hindrance profoundly influences its chemical and physical properties.

While a specific CAS number for **N-mesityl-2,4,6-trimethylbenzamide** is not readily found in chemical databases, its molecular formula is established as C₁₉H₂₃NO.[1]

Table 1: Physicochemical Properties of **N-mesityl-2,4,6-trimethylbenzamide** and Related Analogues



Property	N-mesityl- 2,4,6- trimethylbenza mide	N-(2,4,6- trimethylpheny l)benzamide	4-methyl-N- (2,4,6- trimethylpheny l)benzamide	2,4,6- trimethylbenza mide
CAS Number	Not available[1]	4476-12-4[2][3]	5575-06-4, 86489-65-8[4]	4380-68-1[5]
Molecular Formula	C19H23NO[1]	C16H17NO[2]	C17H19NO[4]	C10H13NO[5]
Molecular Weight	281.40 g/mol [1]	239.31 g/mol [2]	253.34 g/mol [4]	163.22 g/mol [5]
Melting Point	Not available[1]	Not available	Not available	Not available[5]
Boiling Point	Not available[1]	Not available	Not available	Not available[5]
Density	Not available[1]	Not available	Not available	Not available[5]

Synthesis and Experimental Protocols

The synthesis of highly sterically hindered amides like **N-mesityl-2,4,6-trimethylbenzamide** presents a significant challenge for traditional amide bond formation methods. The steric bulk around both the amine and the carboxylic acid precursors impedes the reaction. However, several strategies have been developed to overcome this hurdle.

General Strategies for Sterically Hindered Amide Synthesis

Two primary approaches are effective for the synthesis of such compounds:

- Reaction of Grignard Reagents with Isocyanates: This method involves the nucleophilic addition of a Grignard reagent to an isocyanate. The high reactivity of the Grignard reagent can overcome the steric hindrance. For the synthesis of N-mesityl-2,4,6-trimethylbenzamide, this would involve the reaction of mesitylmagnesium bromide with 2,4,6-trimethylphenyl isocyanate.
- Acyl Fluorides as Activated Esters: The in situ formation of acyl fluorides from carboxylic acids, followed by reaction with an amine at elevated temperatures, has proven effective for



coupling sterically hindered substrates. This method avoids the use of bulky coupling reagents that can exacerbate steric clash.

Putative Experimental Protocol for N-mesityl-2,4,6-trimethylbenzamide

Based on general principles for the synthesis of sterically hindered amides, a plausible experimental protocol is outlined below. Note: This is a theoretical protocol and would require optimization.

Reaction: 2,4,6-Trimethylbenzoyl chloride + 2,4,6-Trimethylaniline → **N-mesityl-2,4,6trimethylbenzamide**

Materials:

- 2,4,6-Trimethylbenzoyl chloride
- 2,4,6-Trimethylaniline (Mesitylamine)
- Anhydrous pyridine or another suitable non-nucleophilic base
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

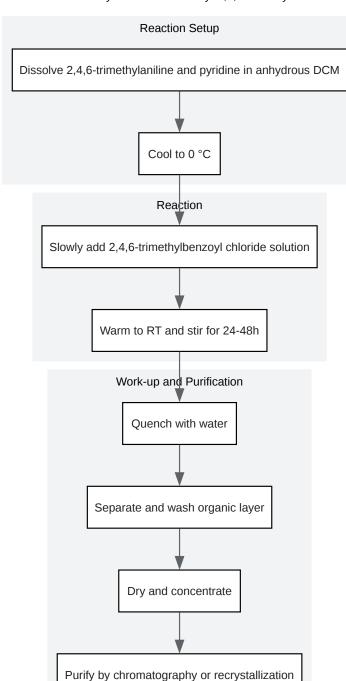
- In a dry, inert atmosphere-flushed round-bottom flask, dissolve 2,4,6-trimethylaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a solution of 2,4,6-trimethylbenzoyl chloride (1 equivalent) in anhydrous DCM to the stirred amine solution via a dropping funnel.



- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Separate the organic layer, and wash it successively with 1M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Diagram 1: Proposed Synthesis Workflow





Workflow for the Synthesis of N-mesityl-2,4,6-trimethylbenzamide

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Caption: Proposed workflow for the synthesis of **N-mesityl-2,4,6-trimethylbenzamide**.



Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for **N-mesityl-2,4,6-trimethylbenzamide** is not available, predictions can be made based on its structure and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

 Distinct singlets for the six methyl groups on the two mesityl rings would be observed. The N-H proton would likely appear as a broad singlet.
- ¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the amide, as well as distinct signals for the aromatic carbons and the methyl carbons.
- IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the amide group would be expected in the region of 1630-1680 cm⁻¹. An N-H stretching band would also be present around 3300 cm⁻¹.

Biological Activity and Potential Applications

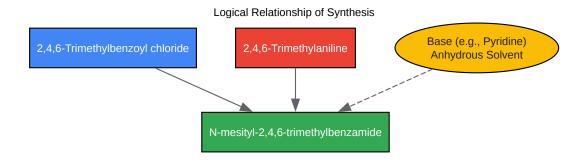
Currently, there is no published information regarding the biological activity or potential applications of **N-mesityl-2,4,6-trimethylbenzamide**. The significant steric hindrance might limit its ability to interact with biological targets. However, highly substituted aromatic compounds can exhibit interesting pharmacological properties, and further research would be necessary to explore any potential bioactivity.

Signaling Pathways and Logical Relationships

As there is no information on the biological activity of **N-mesityl-2,4,6-trimethylbenzamide**, no signaling pathways can be described. The logical relationship in its synthesis is a standard condensation reaction, as depicted in the workflow diagram above.

Diagram 2: Logical Relationship of Synthesis





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Caption: Logical relationship of the reactants and conditions for the synthesis.

Conclusion

N-mesityl-2,4,6-trimethylbenzamide represents a challenging synthetic target due to its significant steric hindrance. While specific experimental data is scarce, its properties and reactivity can be inferred from related, less hindered amides. The synthetic strategies and predictive characterization data presented in this guide provide a foundation for researchers interested in the synthesis and potential applications of this and other highly substituted amide compounds. Further experimental investigation is required to fully elucidate its properties and explore any potential biological relevance.

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